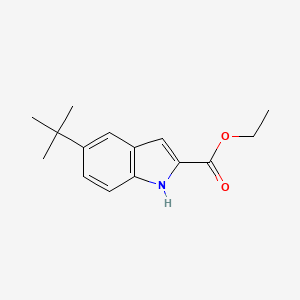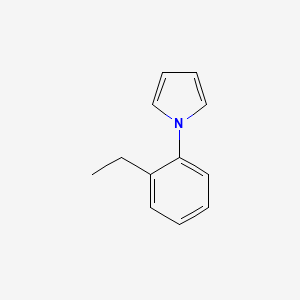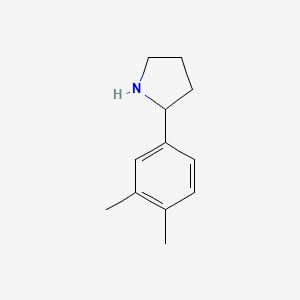
2-(3-aminopropyl)propanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-aminopropyl)propanedioic Acid can be synthesized through several methods. One common approach involves the reaction of malonic acid with 3-aminopropanol under acidic conditions. The reaction typically proceeds through esterification followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of propanedioic acid, (3-aminopropyl)- often involves the use of biotechnological processes. For example, microbial fermentation can be employed to produce malonic acid, which can then be further reacted with 3-aminopropanol to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-aminopropyl)propanedioic Acid undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
2-(3-aminopropyl)propanedioic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of propanedioic acid, (3-aminopropyl)- involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid groups can participate in acid-base reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Malonic acid: Propanedioic acid without the aminopropyl group.
Succinic acid: A dicarboxylic acid with a similar structure but without the amine group.
Glutaric acid: Another dicarboxylic acid with a longer carbon chain.
Uniqueness
2-(3-aminopropyl)propanedioic Acid is unique due to the presence of both amine and carboxylic acid functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .
Properties
CAS No. |
114703-18-3 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(3-aminopropyl)propanedioic acid |
InChI |
InChI=1S/C6H11NO4/c7-3-1-2-4(5(8)9)6(10)11/h4H,1-3,7H2,(H,8,9)(H,10,11) |
InChI Key |
RENPTINIWHSECZ-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)C(=O)O)CN |
Canonical SMILES |
C(CC(C(=O)O)C(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)

![6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole](/img/structure/B1309367.png)
![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)


![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)






![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)
